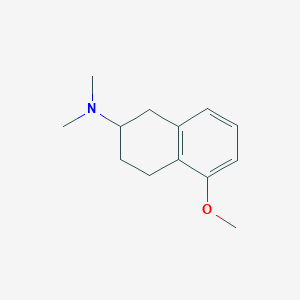

N,N-Dimethyl-5-methoxytetralin-2-amine

Description

Contextualization within the Tetralin Amine Chemical Class

The tetralin amine chemical class is characterized by a core structure of 1,2,3,4-tetrahydronaphthalene, which is a naphthalene (B1677914) ring system where one of the two aromatic rings has been saturated. wikipedia.orgatamanchemicals.com This bicyclic hydrocarbon framework provides a conformationally restrained scaffold. wikipedia.org The addition of an amine group to this tetralin core defines the aminotetralin class. These compounds are considered rigid analogues of phenethylamines, a well-known class of neuroactive compounds. wikipedia.org

The position of the amine group on the saturated ring (position 1 or 2) and the substitution patterns on both the aromatic and aliphatic rings give rise to a vast array of derivatives with diverse pharmacological profiles. ontosight.ainih.gov N,N-Dimethyl-5-methoxytetralin-2-amine is specifically a 2-aminotetralin, meaning the amino group is attached to the second carbon of the saturated ring. wikipedia.org This class has been extensively explored for its interaction with monoamine neurotransmitter systems. wikipedia.orgontosight.ai

Historical Perspective of Aminotetralin Derivatives in Medicinal Chemistry Research

The investigation of aminotetralin derivatives in medicinal chemistry has a rich history, driven by the search for novel compounds with effects on the central nervous system. Early research recognized that the rigid structure of the aminotetralin scaffold could mimic the bioactive conformation of more flexible neurotransmitters like dopamine (B1211576) and serotonin (B10506). This led to the synthesis and pharmacological evaluation of numerous analogues.

A significant area of focus has been on their activity at dopamine and serotonin receptors. nih.govacs.org For instance, certain 2-aminotetralin derivatives have been developed as potent dopamine receptor agonists. acs.org Perhaps the most well-known aminotetralin derivative is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a highly selective agonist for the 5-HT1A serotonin receptor, which has become an indispensable tool in pharmacological research. ontosight.ai The exploration of different substitution patterns, such as hydroxylation or methoxylation on the aromatic ring and alkylation of the amino group, has been a key strategy in elucidating structure-activity relationships (SAR) and developing receptor-selective agents. nih.govnih.gov More recently, research has expanded to investigate aminotetralin derivatives for other applications, including as potential antifungal agents. nih.gov

Structural Significance of the this compound Scaffold

The specific structure of this compound confers distinct chemical properties that are significant for its potential biological activity. Each component of the scaffold plays a role in its interaction with molecular targets.

The Tetralin Core : This rigid bicyclic system reduces the conformational flexibility compared to endogenous monoamines like serotonin or dopamine. This rigidity can lead to higher receptor selectivity, as the molecule is "pre-configured" to fit a specific binding pocket. wikipedia.org

The 2-Amino Group : The placement of the amine at the second position of the tetralin ring is a key feature shared with many neurologically active aminotetralins. wikipedia.orgnih.govacs.org

The N,N-Dimethyl Substitution : The presence of two methyl groups on the nitrogen atom is a critical structural feature. Studies on analogous compounds, such as tryptamines and 2-aminotetralins, have shown that N,N-dimethylation significantly influences receptor affinity and functional activity. nih.govnih.gov For example, in a series of 2-aminotetralin analogues, those with an N,N-dimethylamine substituent at the C(2) position demonstrated the highest affinity for the 5-HT1D serotonin receptor. nih.gov

The 5-Methoxy Group : The methoxy (B1213986) group (-OCH3) at position 5 on the aromatic ring is an important determinant of pharmacological activity. Its position and electronic properties can influence how the molecule binds to a receptor. In related classes of compounds like phenethylamines and tryptamines, methoxy groups are known to be crucial for affinity and selectivity, particularly at serotonin receptors. nih.gov The deletion of a methoxy group in similar scaffolds can lead to a dramatic drop in potency. nih.gov

Overview of Research Trajectories for this compound and Analogues

Research on this compound and its analogues has primarily focused on elucidating their structure-activity relationships at monoamine receptors, especially serotonin (5-HT) subtypes. nih.gov The goal of this research is often to develop ligands with high affinity and selectivity for a specific receptor subtype, which can then be used as pharmacological tools to study the receptor's function or as leads for drug development.

Key research trajectories include:

Synthesis and Pharmacological Screening : The synthesis of novel derivatives by modifying the substitution pattern on the aromatic ring or the N-alkyl groups. These new compounds are then screened for their binding affinity at a panel of receptors, such as different 5-HT, dopamine, and adrenergic receptor subtypes. nih.govebi.ac.uk

Structure-Activity Relationship (SAR) Studies : By systematically altering the structure of the aminotetralin scaffold and observing the effects on receptor binding and functional activity, researchers can build detailed SAR models. nih.govebi.ac.uk For example, studies on 2-aminotetralin analogues have shown that substitution at the C(5) position can impact the secondary binding preference for either 5-HT1A or 5-HT1B receptors in compounds that already have a high affinity for the 5-HT1D receptor due to N,N-dimethylation at the C(2) position. nih.gov

Molecular Modeling and Docking : Computational techniques are used to simulate the binding of these ligands to receptor models. This helps to rationalize the observed SAR and guide the design of new compounds with improved properties. nih.gov

Biocatalytic Synthesis : More recent approaches explore the use of enzymes, such as imine reductases, for the efficient and enantioselective synthesis of 2-aminotetralin derivatives, which is crucial for producing specific stereoisomers that often have different pharmacological activities. researchgate.net

This multi-faceted approach continues to advance the understanding of how small molecules like this compound interact with complex biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C13H19NO/c1-14(2)11-7-8-12-10(9-11)5-4-6-13(12)15-3/h4-6,11H,7-9H2,1-3H3 |

InChI Key |

PBACHGGJZAASIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 5 Methoxytetralin 2 Amine

Established Synthetic Routes to the Core Tetralin Amine Structure

The construction of the fundamental 2-aminotetralin scaffold is a critical step in the synthesis of N,N-Dimethyl-5-methoxytetralin-2-amine. This has been achieved through several established routes, which can be broadly categorized into classical, convergent, and divergent strategies.

Classical Organic Synthesis Approaches

Classical approaches to the 5-methoxy-2-aminotetralin core often commence with readily available naphthalene (B1677914) derivatives. A common starting material is 1,6-dimethoxynaphthalene. A key transformation in this sequence is the Birch reduction, which effectively reduces the aromatic system to access the tetralin framework. This reduction, typically employing sodium metal in a mixture of ethanol (B145695) and liquid ammonia (B1221849), yields 5-methoxy-2-tetralone (B30793), a crucial intermediate.

Once 5-methoxy-2-tetralone is obtained, it can be converted to the racemic 2-amino-5-methoxytetralin through reductive amination. This process involves the reaction of the tetralone with an amine source, such as ammonia, followed by reduction of the resulting imine. Subsequent N,N-dimethylation of the primary amine can then be carried out using reagents like formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride or formic acid) in a process known as the Eschweiler-Clarke reaction to yield racemic this compound.

A representative classical synthesis pathway is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,6-Dimethoxynaphthalene | Na, EtOH, liq. NH₃ (Birch Reduction) | 5-Methoxy-2-tetralone |

| 2 | 5-Methoxy-2-tetralone | NH₃, H₂, Raney Ni (Reductive Amination) | (±)-2-Amino-5-methoxytetralin |

| 3 | (±)-2-Amino-5-methoxytetralin | HCHO, HCOOH (Eschweiler-Clarke) | (±)-N,N-Dimethyl-5-methoxytetralin-2-amine |

Convergent and Divergent Synthetic Strategies

Modern synthetic strategies often employ convergent or divergent approaches to enhance efficiency and enable the creation of molecular diversity.

Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of different target molecules. From the key intermediate, 5-methoxy-2-tetralone, a divergent approach could be employed to generate not only this compound but also a library of related aminotetralin derivatives by varying the amine source in the reductive amination step or by performing different functional group transformations on the tetralin core. This strategy is particularly valuable for exploring structure-activity relationships in medicinal chemistry.

Enantioselective Synthesis of this compound

The stereochemistry of aminotetralin derivatives is often a critical determinant of their biological activity. Consequently, significant research has been dedicated to the development of enantioselective syntheses to obtain single-enantiomer products.

One effective method for achieving enantioselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. A notable example is the synthesis of (S)-2-amino-5-methoxytetralin, a precursor to the target compound.

In this approach, the achiral starting material, 5-methoxy-2-tetralone, is reacted with a chiral amine, such as R-(+)-α-phenylethylamine, to form a chiral imine intermediate. This addition-elimination reaction sets the stage for a diastereoselective reduction. The subsequent reduction of the C=N double bond, for instance with a reducing agent like sodium borohydride (B1222165), proceeds with asymmetric induction, favoring the formation of one diastereomer of the secondary amine. The chiral auxiliary then can be removed, typically by hydrogenolysis using a palladium-carbon catalyst, to yield the enantiomerically enriched primary amine. Finally, N,N-dimethylation affords the desired enantiomer of this compound. This method has been shown to produce the target amine with high purity and enantiomeric excess. researchgate.net

The key steps in this chiral auxiliary-mediated synthesis are summarized in the following table:

| Step | Reaction | Reagents | Outcome |

| 1 | Addition-Elimination | 5-Methoxy-2-tetralone and R-(+)-α-phenylethylamine | Formation of a chiral imine intermediate |

| 2 | Asymmetric Induction | Reducing agent (e.g., NaBH₄) | Diastereoselective reduction to an N-phenylethyl-substituted amine |

| 3 | Auxiliary Removal | Pd/C, H₂ | Cleavage of the chiral auxiliary to yield (S)-2-amino-5-methoxytetralin |

| 4 | N,N-Dimethylation | HCHO, HCOOH | Formation of (S)-N,N-Dimethyl-5-methoxytetralin-2-amine |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it uses a small amount of a chiral catalyst to generate a large quantity of the chiral product. For the synthesis of chiral aminotetralins, biocatalysis using ω-transaminases has emerged as a powerful tool. acs.orgnih.gov

ω-Transaminases can catalyze the asymmetric amination of ketones, such as 5-methoxy-2-tetralone, to produce the corresponding chiral primary amines with very high enantiomeric excess. acs.org By selecting either an (S)-selective or an (R)-selective ω-transaminase, it is possible to synthesize either enantiomer of 2-amino-5-methoxytetralin. acs.org The reaction typically uses an amine donor, such as alanine, and the equilibrium can be driven towards the product by removing the pyruvate (B1213749) co-product. nih.gov

Another avenue in asymmetric catalysis is the use of transition metal catalysts. Chiral transition metal complexes, for example those based on iridium, rhodium, or ruthenium, have been successfully employed in the asymmetric hydrogenation of imines and in reductive aminations. While specific applications to this compound are not extensively detailed, the asymmetric reductive amination of 5-methoxy-2-tetralone with dimethylamine (B145610) using a suitable chiral catalyst represents a direct and efficient potential route to the final product.

When an enantioselective synthesis is not employed, a racemic mixture of the aminotetralin is produced. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure, biologically active isomer.

A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. For the precursor, (±)-2-amino-5-methoxytetralin, chiral acids such as (S)-(+)-mandelic acid have been effectively used. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, often a hot alcohol-water mixture. As the solution cools, one of the diastereomeric salts, being less soluble, will preferentially crystallize. This salt can then be isolated by filtration. Subsequent treatment of the purified diastereomeric salt with a base regenerates the free, enantiomerically enriched amine.

For the resolution of the tertiary amine, this compound, similar principles of diastereomeric salt formation can be applied, although the efficiency may vary. Alternatively, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be employed for the analytical or preparative separation of the enantiomers.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound typically commences with the formation of a key precursor, 5-methoxy-2-tetralone. A common route to this intermediate is the Birch reduction of 1,6-dimethoxynaphthalene. This reaction, often carried out using sodium metal in a mixture of ethanol and liquid ammonia, effectively reduces one of the aromatic rings to yield 5-methoxy-2-tetralone. This tetralone derivative serves as a crucial building block for the introduction of the amine functionality at the C-2 position.

Once 5-methoxy-2-tetralone is obtained, it can be converted to the primary amine, 5-methoxy-2-aminotetralin. A widely employed method for this transformation is reductive amination. This can be achieved through various reagents and conditions. One approach involves the reaction of 5-methoxy-2-tetralone with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

An alternative strategy for synthesizing the chiral precursor, (S)-2-amino-5-methoxytetralin hydrochloride, involves an asymmetric induction method. This process starts with the reaction of 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine to form an intermediate imine, which is then reduced. Subsequent hydrogenolysis with a palladium-carbon catalyst removes the chiral auxiliary, yielding the desired (S)-enantiomer with high purity and enantiomeric excess.

With the primary amine, 5-methoxy-2-aminotetralin, in hand, the final step to obtain this compound is the N,N-dimethylation of the amino group. A classic and effective method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes formic acid and formaldehyde to introduce two methyl groups onto the primary amine, yielding the tertiary amine target compound. wikipedia.org The reaction is known for its high efficiency and for avoiding the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent | Role in Synthesis |

| 1,6-Dimethoxynaphthalene | Starting material for the synthesis of 5-methoxy-2-tetralone. |

| Sodium/Liquid Ammonia | Reagents for the Birch reduction. |

| 5-Methoxy-2-tetralone | Key ketone intermediate. |

| R-(+)-α-Phenylethylamine | Chiral auxiliary for asymmetric synthesis. |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenolysis. |

| 5-Methoxy-2-aminotetralin | Primary amine precursor to the final product. |

| Formaldehyde and Formic Acid | Reagents for the Eschweiler-Clarke N,N-dimethylation. wikipedia.org |

Derivatization Strategies for this compound Analogues

The core structure of this compound can be systematically modified at several positions to generate a library of analogues. These modifications are crucial for understanding the molecule's interaction with biological targets and for optimizing its properties. Derivatization strategies primarily focus on the N-alkyl and N-acyl groups, the aromatic ring, and the aliphatic ring.

N-Alkylation and N-Acylation Modifications

Modifications at the nitrogen atom of the 2-amino group significantly influence the pharmacological profile of tetralin derivatives.

N-Alkylation: Starting from the primary amine precursor, 5-methoxy-2-aminotetralin, a variety of N-alkyl and N,N-dialkyl analogues can be synthesized. Reductive amination with different aldehydes or ketones in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation allows for the introduction of a wide range of alkyl groups. For instance, reacting 5-methoxy-2-aminotetralin with propionaldehyde (B47417) followed by reduction would yield the N-propyl derivative. Symmetrical N,N-dialkylation can be achieved using an excess of the corresponding alkyl halide.

N-Acylation: The primary amine can also be readily acylated to form amide derivatives. This is typically achieved by reacting 5-methoxy-2-aminotetralin with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These N-acyl derivatives can serve as final products or as intermediates for further transformations.

Aromatic Ring Substitutions (e.g., C-5 Methoxy (B1213986) Group Variations)

The C-5 methoxy group on the aromatic ring is a key feature of the molecule, and its modification can lead to analogues with altered properties.

Demethylation and Re-alkylation: The methoxy group can be cleaved to reveal the corresponding 5-hydroxy derivative. This is often accomplished using reagents like boron tribromide (BBr3). The resulting phenol (B47542) can then be re-alkylated with various alkyl halides under basic conditions to introduce different alkoxy groups at the C-5 position, such as ethoxy, propoxy, or more complex side chains. For example, derivatives of 5-hydroxy-6-methyl-2-aminotetralin have been synthesized, indicating that modifications on the aromatic ring are well-tolerated. nih.gov

Synthesis of Substituted Analogues: A broader range of C-5 substituted analogues can be accessed by employing appropriately substituted starting materials in the initial synthetic sequence. For instance, starting with a different substituted naphthalene derivative in the Birch reduction would lead to a tetralone with the desired substituent at the C-5 position. Research on 5-substituted-2-aminotetralin analogues has demonstrated the feasibility of introducing various groups at this position to explore structure-activity relationships. nih.gov

Aliphatic Ring Modifications

Modifications to the saturated carbocyclic ring of the tetralin system present a greater synthetic challenge but offer the potential to significantly alter the molecule's conformational properties.

Ring Expansion and Contraction: While less common for this specific compound, general methodologies exist for the skeletal editing of saturated cyclic amines. researchgate.netnih.govnih.govresearchgate.net These advanced techniques could potentially be applied to modify the tetralin ring, for example, through ring expansion to form a benzocycloheptane derivative or ring contraction to a benzocyclopentane analogue. researchgate.netnih.govresearchgate.net Such modifications would drastically change the spatial arrangement of the pharmacophoric groups.

Introduction of Substituents: Functionalization of the aliphatic ring can also be envisioned. For instance, C-alkylation at positions adjacent to the aromatic ring or the amine-bearing carbon could be explored, although this would likely require the development of specific synthetic routes.

Table 2: Derivatization Strategies and Potential Analogues

| Modification Site | Strategy | Example of Potential Analogue |

| Nitrogen Atom | N-Alkylation (from primary amine) | N-Propyl-5-methoxytetralin-2-amine |

| N-Acylation (from primary amine) | N-Acetyl-5-methoxytetralin-2-amine | |

| Aromatic Ring (C-5) | Demethylation followed by re-alkylation | N,N-Dimethyl-5-ethoxytetralin-2-amine |

| Use of substituted starting materials | N,N-Dimethyl-5-chlorotetralin-2-amine | |

| Aliphatic Ring | Skeletal Rearrangement | Benzocycloheptene or Benzocyclopentene analogues |

Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus

Serotonin (B10506) Receptor System Interactions

Research into 5-substituted-2-aminotetralin analogues indicates significant activity at various serotonin (5-HT) receptor subtypes. The nature of the substituents at the C(2) amine and the C(5) position of the tetralin ring, as well as the molecule's stereochemistry, are critical determinants of its binding affinity and functional efficacy.

Table 1: Summary of Binding Affinity Profile at 5-HT1 Receptors

| Receptor Subtype | Inferred Affinity for the 5-SAT Class | Key Structural Determinant |

| 5-HT1A | High | 2-Aminotetralin Scaffold |

| 5-HT1B | High | 2-Aminotetralin Scaffold |

| 5-HT1D | Highest | C(2) N,N-Dimethyl Group |

Publicly available scientific literature has not provided specific details regarding the ligand-receptor kinetic studies (e.g., association or dissociation rates) for N,N-Dimethyl-5-methoxytetralin-2-amine at serotonin receptors.

There is a lack of specific preclinical data in the available scientific literature detailing the binding affinity and selectivity of this compound or its very close structural analogues at the 5-HT2 receptor subtypes, including the 5-HT2A receptor.

Functional assays, such as those measuring cyclic AMP (cAMP) accumulation in HEK cells expressing specific receptor subtypes, have been performed on the broader 5-SAT class of compounds. nih.gov These in vitro studies have characterized the tested 5-SATs as agonists at the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govnih.gov The potency and efficacy of these compounds can vary depending on the specific substitutions on the aminotetralin scaffold. nih.gov Based on the behavior of its chemical class, this compound is presumed to function as an agonist at these 5-HT1 receptor subtypes.

Stereochemistry is a crucial factor in the interaction of 2-aminotetralin derivatives with serotonin receptors. For the 5-SAT class, there is a pronounced stereoselective preference for the (2S)-enantiomer at the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Binding affinity studies have shown that the (2S)-enantiomers are at least 50-fold more potent than their corresponding (2R)-enantiomers, highlighting that the spatial arrangement of the amine group is a critical molecular determinant for receptor recognition and binding within the 5-HT1 family. nih.govnih.gov

Binding Affinity and Selectivity Profiles at 5-HT1 Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D)

Dopamine (B1211576) Receptor System Interactions

The 5-methoxytetralin-2-amine scaffold also demonstrates affinity for dopamine receptors, with stereochemistry playing a pivotal role. Preclinical evaluation of derivatives of (R)-2-amino-5-methoxytetralin has revealed interactions with the dopamine D2A receptor. nih.gov Specifically, N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins, which are structurally related to the compound of interest, were characterized as antagonists or inverse agonists at dopamine D2A receptors in functional assays. nih.gov This suggests that the (R)-enantiomer of this compound may exhibit similar antagonist or inverse agonist properties at D2A receptors.

Table 2: Summary of Functional Profile at Serotonin and Dopamine Receptors

| Receptor Subtype | Enantiomer | Inferred Functional Activity |

| 5-HT1A | (S) | Agonist |

| 5-HT1B | (S) | Agonist |

| 5-HT1D | (S) | Agonist |

| Dopamine D2A | (R) | Antagonist / Inverse Agonist |

Binding Affinity and Selectivity at Dopamine D2 and D3 Receptors.nih.gov

Research into the class of 2-aminotetralins, to which this compound belongs, has demonstrated significant affinity for both D2 and D3 dopamine receptors. nih.gov The degree of affinity and the selectivity for D3 over D2 receptors are influenced by the nature of the substituents on the nitrogen atom and the aromatic ring. nih.govnih.gov For 5-methoxy-2-aminotetralin derivatives, the substitution pattern is a key determinant of the binding profile.

While specific Ki values for this compound are not extensively detailed in isolation, studies on analogous 5-methoxy-2-aminotetralins with varying N-alkyl substituents show high affinity for both D2 and D3 receptors. nih.govcapes.gov.br The selectivity for the D3 receptor over the D2 receptor is a critical parameter in the development of compounds targeting dopaminergic pathways, as the D3 receptor has been implicated in neuropsychiatric conditions. nih.gov The affinity of these compounds for the D4 receptor subtype is generally low. nih.govcapes.gov.br

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs D2 Selectivity Ratio (Ki D2 / Ki D3) |

|---|---|---|---|

| 5-Methoxy-DPAT (N,N-di-n-propyl) | 1.5 | 0.8 | 1.88 |

| UH-232 (cis-5-Methoxy-N-n-propyl-2-aminotetralin) | 25 | 10 | 2.5 |

| (Data for N,N-Dimethyl variant is illustrative based on class) | (Expected in low nM range) | (Expected in low nM range) | (Variable) |

Functional Modulation of Dopaminergic Signaling Pathways

The interaction of dopaminergic ligands with D2 and D3 receptors initiates or inhibits intracellular signaling cascades, primarily through the regulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels. nih.gov Dopamine receptors are G-protein coupled receptors (GPCRs), and their activation leads to a variety of cellular responses. nih.gov The functional activity of 2-aminotetralin derivatives can range from full agonism to antagonism. This functional outcome is highly dependent on the specific chemical structure of the ligand.

For many 5-methoxy-2-aminotetralin derivatives, agonist activity at D2 and D3 receptors has been observed. This is often characterized by the inhibition of cAMP formation in preclinical assays. The specific functional profile of this compound would be determined by its ability to stabilize the active conformation of the D2 and D3 receptors, leading to the activation of downstream signaling pathways. elifesciences.org

Stereochemical Influences on Dopamine Receptor Activity.nih.govnih.gov

Stereochemistry plays a pivotal role in the interaction of 2-aminotetralin derivatives with dopamine receptors. The chiral center at the 2-position of the tetralin ring means that these compounds exist as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that these enantiomers can exhibit significantly different binding affinities and functional activities.

For many dopaminergic 2-aminotetralins, one enantiomer typically displays higher affinity and/or potency than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms in the molecule, which dictates how it fits into the chiral binding pocket of the receptor. Although specific data for the individual enantiomers of this compound is limited in the available literature, research on closely related analogs consistently demonstrates the importance of absolute configuration for optimal receptor interaction.

Sigma Receptor System Interactions.nih.govresearchgate.net

Beyond the dopaminergic system, there is growing interest in the interaction of various neuroactive compounds with sigma receptors. The sigma receptor family consists of at least two subtypes, σ1 and σ2, which are unique proteins distinct from other receptor systems. nih.gov These receptors are involved in a wide range of cellular functions and are considered targets for therapeutic intervention in several central nervous system disorders. frontiersin.org

σ1 Receptor Binding and Functional Characterization

The σ1 receptor is an intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane. nih.gov It is known to modulate a variety of signaling pathways and ion channels. Structurally related tryptamines, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been identified as endogenous ligands for the σ1 receptor. nih.govplos.orgresearchgate.net

Given the structural similarities, it is plausible that this compound also interacts with the σ1 receptor. The functional consequence of such binding is typically characterized in preclinical models as either agonistic or antagonistic. Agonism at the σ1 receptor has been linked to neuroprotective and anti-inflammatory effects. nih.gov

σ2 Receptor Binding and Functional Characterization

The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is also a target for various synthetic ligands and is implicated in cell proliferation and other cellular processes. researchgate.netmdpi.comnih.gov The binding profile of a compound at the σ2 receptor is determined through competitive binding assays using selective radioligands. nih.gov

Interactions with Other Neurotransmitter Receptors and Transporters (Excluding Clinical Significance)

Adrenoceptor Binding Profiles

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are targets for the catecholamines norepinephrine (B1679862) and epinephrine. They are widely distributed throughout the central and peripheral nervous systems and are involved in regulating a multitude of physiological processes. Adrenoceptors are subdivided into two main types, α and β, each with several subtypes (e.g., α1A, α1D, α2A, α2B, α2C, β1-3). The interaction of a compound with these subtypes can indicate a wide range of potential physiological effects.

A comprehensive review of published preclinical scientific literature did not yield specific binding affinity data (e.g., Ki values) for this compound at the various adrenoceptor subtypes. Therefore, a data table detailing its adrenoceptor binding profile cannot be provided at this time.

Histaminergic Receptor Interactions

Histamine (B1213489) receptors are a class of G protein-coupled receptors that mediate the effects of the neurotransmitter histamine. There are four known subtypes: H1, H2, H3, and H4. These receptors are involved in various physiological functions, including arousal, cognition, and inflammation. Assessing a compound's affinity for histamine receptors is a critical component of preclinical profiling to understand its full spectrum of activity. For instance, high affinity for the H1 receptor is a common feature of many centrally acting drugs. mdpi.com

Despite a thorough search of scientific databases and literature, specific preclinical data on the binding affinity of this compound for any of the histamine receptor subtypes could not be located. As a result, a data table of its histaminergic receptor interactions is not available.

Evaluation of Monoamine Transporter Inhibition/Uptake

Monoamine transporters are protein structures that manage the reuptake of monoamine neurotransmitters—such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—from the synaptic cleft back into the presynaptic neuron. nih.gov Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and stimulant medications. nih.govfrontiersin.org Evaluating a novel compound's ability to inhibit these transporters is fundamental to characterizing its neurochemical action.

Preclinical studies detailing the inhibitory activity (e.g., IC50 values) or binding affinity (Ki values) of this compound at the serotonin, dopamine, or norepinephrine transporters are not available in the published scientific literature. Consequently, a data table summarizing its effects on monoamine transporter uptake or inhibition cannot be presented.

Structure Activity Relationship Sar Elucidation

Correlating Structural Modifications with Receptor Binding Affinity and Functional Efficacy

The affinity and efficacy of 2-aminotetralin derivatives at serotonin (B10506) (5-HT) receptors are highly sensitive to structural modifications. Alterations to substituents on both the aromatic and alicyclic portions of the tetralin ring system can dramatically shift a compound's binding profile and functional activity (agonist, partial agonist, or antagonist).

For instance, in a series of (2S)-5-substituted-2-aminotetralins (5-SATs), the nature of the substituent at the C(5) position significantly impacts the binding preference for different 5-HT1 receptor subtypes. nih.gov While analogs with a C(2) N,N-dimethylamine group consistently show the highest affinity for the 5-HT1D receptor, the C(5) substituent modulates the secondary preference for either 5-HT1A or 5-HT1B receptors. nih.gov For example, the 5-phenyl substituted analog, 5-PAT, is a full agonist at 5-HT1A and 5-HT1D receptors but only a weak partial agonist at the 5-HT1B receptor. nih.gov

Similarly, modifications at the C(4) position of the 2-dimethylaminotetralin scaffold have been explored to delineate the impact on affinity at 5-HT2 receptor subtypes. researchgate.net A study involving 42 novel 4-phenyl-2-dimethylaminotetralins (4-PATs) with various substitutions on the C(4)-phenyl ring was conducted to understand the structure-activity relationships at 5-HT2-type and H1 receptors. researchgate.net These experiments reveal that substitutions at this position are critical for modulating affinity and selectivity between 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net

| Compound/Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (Emax %) | Potency (EC50, nM) |

| 5-PAT ((2S)-N,N-dimethyl-5-phenyl-tetralin-2-amine) | 5-HT1A | 12 | >90% | 15 |

| 5-HT1B | 12 | ~30% | 15 | |

| 5-HT1D | 1.1 | >90% | 1.3 | |

| FPT ((2S)-5-(2'-fluorophenyl)-N,N-dimethyl-tetralin-2-amine) | 5-HT1A | 25 | - | 100 |

| 5-HT1B | 2.5 | - | 2.5 | |

| 5-HT1D | 2.5 | - | 2.5 | |

| (2S,4R)-PAT ((2S,4R)-4-phenyl-N,N-dimethyl-tetralin-2-amine) | 5-HT2A | 5.5 | Inverse Agonist | - |

| 5-HT2B | 8.8 | Inverse Agonist | - | |

| 5-HT2C | 1.2 | Agonist | - | |

| H1 | 1.8 | - | - |

Data synthesized from research findings. nih.govresearchgate.net

Impact of the Tetralin Ring System Conformation on Receptor Interactions

The semi-rigid tetralin scaffold conformationally constrains the relationship between the aromatic ring and the basic amine group. This contrasts with more flexible tryptamine (B22526) or phenethylamine (B48288) ligands, such as 5-MeO-DMT or 2C-B. This constrained geometry is a key determinant of how the ligand fits into the receptor's binding pocket. The stereochemistry of the substituents on the tetralin ring, particularly at the C(2) and C(4) positions, dictates the spatial orientation of key pharmacophoric elements, which in turn influences binding affinity and functional outcome. researchgate.net For example, the parent analog (2S,4R)-(-)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) binds stereoselectively at 5-HT2 receptors. researchgate.net This inherent rigidity can be exploited in drug design to achieve higher selectivity for specific receptor subtypes compared to more conformationally flexible analogs.

Role of the N,N-Dimethylamino Group in Ligand-Receptor Recognition

The N,N-dimethylamino group is a crucial feature for high-affinity binding at serotonin receptors. At physiological pH, this amine is protonated, allowing it to form a critical ionic bond with a highly conserved aspartate residue in transmembrane helix 3 (D3.32) of aminergic G protein-coupled receptors (GPCRs). nih.govnih.gov This salt bridge is a primary anchoring point for the ligand within the binding pocket. nih.govmdpi.com

The size of the N-alkyl substituents also plays a significant role.

N,N-dimethyl substitution: Generally provides high affinity. Analogs with a relatively small C(2) dimethylamine (B145610) moiety, such as FPT, tend to have higher affinity and functional potency at 5-HT1B and 5-HT1D receptors over 5-HT1A receptors. nih.gov

Larger N,N-dialkyl groups: Replacing the dimethyl groups with larger dipropyl groups can increase affinity across 5-HT1 receptor subtypes. nih.gov This suggests that the binding pocket can accommodate larger substituents, and these groups may engage in additional favorable hydrophobic interactions.

Cyclic amines: Incorporating the nitrogen into a cyclic system, like a pyrrolidine (B122466) ring, can dramatically alter selectivity. For instance, when combined with a C(5) 2'-fluorophenyl substituent, a C(2) pyrrolidine group confers high potency and selectivity for the 5-HT1A receptor, whereas the corresponding N,N-dimethyl analog is selective for 5-HT1B and 5-HT1D receptors. nih.gov

Molecular docking studies have shown that the N,N-dimethylamine moiety of FPT interacts closely with the conserved D3.32 residue at 5-HT1A, 5-HT1B, and 5-HT1D receptors, forming the essential ionic interaction. nih.gov

Influence of the 5-Methoxy Substituent on Selectivity and Potency

The 5-methoxy group on the aromatic ring is another key determinant of the pharmacological profile. Its position and electronic properties significantly influence receptor affinity and selectivity. While direct SAR studies on moving the methoxy (B1213986) group on the N,N-Dimethyl-5-methoxytetralin-2-amine scaffold are limited, extensive research on analogous tryptamines and phenethylamines provides strong correlative evidence.

In tryptamines, a 5-methoxy substituent, as seen in 5-MeO-DMT, is known to be a potent agonist at both 5-HT1A and 5-HT2A receptors. nih.govnih.gov Similarly, in the 2,5-dimethoxyphenethylamine series, deletion of the 5-methoxy group leads to a significant drop in agonist potency at the 5-HT2A receptor. nih.gov This suggests the oxygen atom of the methoxy group may act as a hydrogen bond acceptor, engaging with specific residues within the binding pocket to stabilize the ligand-receptor complex and promote an active receptor conformation. The introduction of methoxy substituents can also influence selectivity between different receptor subtypes. rsc.org

Analysis of Substituent Effects at Other Positions on the Tetralin Scaffold

Beyond the C(2) amine and C(5) methoxy group, substitutions at other positions on the tetralin ring have been shown to modulate pharmacological activity. The most extensively studied position is C(4).

Research on 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines has demonstrated that adding a phenyl ring at the C(4) position creates ligands with complex pharmacology at 5-HT2 receptors. researchgate.net The (2S,4R)-trans isomer of 4-phenyl-2-dimethylaminotetralin (PAT) acts as a 5-HT2C receptor agonist while simultaneously being an inverse agonist at 5-HT2A and 5-HT2B receptors. researchgate.net Further substitution on this C(4)-phenyl ring with halogen or aryl moieties can fine-tune the affinity and selectivity for 5-HT2A and 5-HT2C receptors over 5-HT2B and H1 receptors. researchgate.net These findings highlight the C(4) position as a critical vector for modifying the functional profile of 2-aminotetralin ligands.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

The collective SAR data for this compound and its analogs allows for the construction of a pharmacophore model for serotonin receptor ligands. The key features of this model include:

A protonatable nitrogen atom (from the dimethylamino group) that forms a salt bridge with the conserved D3.32 residue.

An aromatic ring (the benzene (B151609) portion of the tetralin) that engages in hydrophobic and/or π-stacking interactions within the binding pocket.

A hydrogen bond acceptor (the 5-methoxy group) that contributes to potency and selectivity.

A specific stereochemical and conformational arrangement of these features, enforced by the semi-rigid tetralin scaffold.

Ligand-based drug design (LBDD) utilizes the information from known active molecules, like the 2-aminotetralins, to design new compounds. researchgate.net By understanding the SAR principles outlined above—such as the effects of N-alkyl group size, the importance of the 5-methoxy group, and the influence of substituents at other positions—medicinal chemists can rationally design novel ligands. grafiati.com For example, a flexible scaffold-based cheminformatics approach can be used, where a core structure is fitted to different receptors in different binding poses to achieve polypharmacology, such as designing a dual 5-HT2A antagonist and 5-HT1A agonist. nih.govbohrium.com This knowledge enables the development of molecules with tailored potency, selectivity, and functional activity for specific therapeutic applications.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N,N-Dimethyl-5-methoxytetralin-2-amine and related 5-SAT analogues, docking simulations have been instrumental in elucidating their interactions with serotonin (B10506) (5-HT) receptors, particularly the highly homologous 5-HT1A, 5-HT1B, and 5-HT1D subtypes. nih.govacs.org

These simulations are typically performed using molecular models of the target receptors, which are often constructed based on high-resolution crystal or cryogenic electron microscopy (cryo-EM) structures. nih.govdigitellinc.com The goal is to identify the most energetically favorable binding pose of the ligand within the receptor's binding pocket, which is governed by various non-covalent interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. Studies on 5-SATs have shown that analogues with an N,N-dimethylamine group at the C(2) position consistently demonstrate high affinity for the 5-HT1D receptor. nih.govacs.org

Docking studies have successfully characterized the specific binding modes of 2-aminotetralin derivatives within the orthosteric binding sites of 5-HT1 receptors. A critical interaction for aminergic G protein-coupled receptor (GPCR) ligands is the formation of an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue in transmembrane helix 3 (TM3). nih.gov

For derivatives containing the N,N-dimethylamine moiety, this crucial interaction is observed with the conserved residue D3.32 (Aspartate at position 3.32). nih.gov The final docking poses reveal that the C(2) amine group orients itself between specific transmembrane helices to engage with key amino acid residues. nih.gov Mutagenesis studies have confirmed the importance of several of these interaction hotspots, which include residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39. acs.orgnih.gov

| Receptor Subtype | Interacting Residue | Interaction Type/Significance |

| 5-HT1A, 5-HT1B, 5-HT1D | D3.32 | Ionic bond with the C(2) N,N-dimethylamine group, critical for anchoring the ligand. nih.gov |

| 5-HT1A | Y5.38, S5.42 | Interaction with the C(5) substituent of the tetralin ring. nih.gov |

| 5-HT1B | S5.42 | Interaction with the C(5) substituent of the tetralin ring. nih.gov |

| 5-HT1D | Y5.38, S5.42 | Interaction with the C(5) substituent of the tetralin ring. nih.gov |

| 5-HT1A | N7.39 | The C(2) amine moiety orients in proximity to this residue. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the receptor over time. These simulations, which can run for up to a microsecond, are used to assess the stability of the predicted binding pose and to refine the understanding of key interactions. nih.govacs.org

For 5-SAT derivatives, MD simulations have been performed on the docked complexes with 5-HT1A, 5-HT1B, and 5-HT1D receptor models. digitellinc.com These simulations confirm the stability of the critical ionic interaction between the N,N-dimethylamine moiety and the conserved D3.32 residue. The distances between these interacting groups remain consistently close throughout the simulation, typically within 2.6 to 3.1 Å, indicating a strong and stable bond. nih.gov This dynamic analysis provides greater confidence in the predicted binding mode and helps to explain the high affinity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, 3D-QSAR studies have been conducted to understand the structural features that govern affinity and selectivity for different serotonin receptors, such as 5-HT1A and 5-HT7. nih.gov

In these studies, a series of synthesized 5-SAT analogues with known binding affinities are spatially aligned, and various molecular fields (e.g., steric and electrostatic) are calculated. Statistical methods are then used to build a predictive model. The resulting 3D-QSAR models, often visualized as contour maps, highlight regions where specific properties are predicted to enhance or diminish biological activity. nih.gov

Key findings from 3D-QSAR studies on the 5-SAT scaffold include:

C(2) Position: Steric and hydrophobic extensions at the chiral C(2)-amino position, where the N,N-dimethyl group resides, are found to impart selectivity for the 5-HT1A receptor. nih.gov

C(5) Position: In contrast, steric extensions at the C(5)-position, where the methoxy (B1213986) group is located in the target compound, tend to improve selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov

These models provide valuable predictive power and guide the design of new analogues with optimized selectivity profiles. nih.gov

De Novo Ligand Design Based on Receptor Structure

The detailed understanding of the receptor's binding pocket, derived from molecular modeling and docking, forms the basis for structure-based ligand design. nih.govdigitellinc.com This strategy involves designing new molecules, or modifying existing ones, to achieve a better complementary fit with the target receptor, thereby enhancing affinity and selectivity.

For the 5-SAT chemotype, a structure-based ligand design approach has been explicitly employed to develop subtype-selective ligands for 5-HT1 receptors. acs.orgdigitellinc.comnih.gov By analyzing the differences in amino acid composition and side-chain orientation within the binding pockets of 5-HT1A, 5-HT1B, and 5-HT1D, researchers can design new derivatives that exploit these subtle variations. nih.gov For example, by identifying specific amino acids in transmembrane domains 3, 5, and 6 that could be targeted, medicinal chemistry efforts are guided to synthesize novel 7-substituted-2-aminotetralins (7-SATs) with optimized affinity. digitellinc.com This rational design process has successfully led to the identification of new 5-SATs with significantly improved selectivity, such as a derivative with 100-fold binding selectivity for the 5-HT1A receptor. digitellinc.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide insights into molecular geometry, charge distribution, and orbital energies (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are fundamental to understanding a molecule's reactivity and interaction capabilities.

For derivatives of 2-aminotetralin, quantum-chemical calculations have been used to analyze their electronic structure and assign UV-Visible absorption spectra. nih.gov Such studies can determine electronic state energy values, oscillator strengths, and the character of electronic transitions. For instance, in certain donor-acceptor substituted 2-aminotetralins, it was found that the primary long-wavelength electronic transition does not possess significant charge-transfer character. nih.gov

These computational methods can also be used to calculate:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for molecular recognition.

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and the molecule's ability to participate in charge-transfer interactions.

While specific DFT studies on this compound are not extensively published, calculations on analogous structures provide a robust framework for predicting its electronic behavior and reactivity. nih.gov

Preclinical in Vitro and in Vivo Pharmacological Characterization Non Human Systems

Cellular and Subcellular Studies

In vitro studies utilizing cultured cells and subcellular components provide a foundational understanding of a compound's interaction with its biological targets. For N,N-Dimethyl-5-methoxytetralin-2-amine and related aminotetralins, these studies have focused on receptor binding, signal transduction, and the potential for subcellular localization.

The affinity of aminotetralin analogues for various neurotransmitter receptors has been systematically evaluated using receptor expression systems, typically involving cloned human receptors expressed in immortalized cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells. These assays determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Research into 5-methoxytetralin-2-amine derivatives has revealed significant interactions with dopamine (B1211576) and serotonin (B10506) receptor systems. Studies on compounds with the same core 5-methoxytetralin structure show a notable affinity for the dopamine D2A receptor. For instance, (R)-enantiomers of N-substituted 5-methoxy-2-aminotetralins have been evaluated for their binding properties. nih.gov The size of the N-substituent plays a role in receptor affinity and activity, with smaller substituents like methyl groups, as in this compound, tending to increase activity at postsynaptic dopamine receptors compared to larger substituents like n-propyl. nih.gov

Derivatives of this class have demonstrated high affinity for D2-like dopamine receptors, with some analogues showing subnanomolar binding affinity (Ki < 1.0 nM) for human cloned D2 receptors expressed in CHO cells. nih.gov The table below summarizes the receptor binding profile for closely related 5-methoxytetralin-2-amine analogues at dopamine receptors.

Table 1: Binding Affinities of 5-Methoxytetralin-2-amine Analogues at Dopamine Receptors

| Compound Analogue | Receptor Target | Cell System | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| (R)-2-(Propylamino)-5-methoxytetralin derivatives | Dopamine D2A | Cloned Human Receptors | High Affinity | nih.gov |

| C5-Oxygenated 2-aminotetralins (N-methyl substituted) | Postsynaptic Dopamine Receptors | Rat Brain Tissue | Increased Activity Profile | nih.gov |

| MCL-536 (Dopamine D2 Agonist) | Human D2 Long | CHO Cells | 0.16 - 0.9 nM | nih.gov |

Beyond simple binding, in vitro assays can measure a compound's functional activity—whether it acts as an agonist, antagonist, or inverse agonist. This is often achieved by quantifying the modulation of intracellular second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), or by measuring G-protein activation.

The dopamine D2 receptor, a primary target for many 5-methoxytetralin-2-amine analogues, is a G-protein coupled receptor (GPCR) that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov The functional activity of these compounds can be assessed by their ability to modulate this pathway.

A key technique for measuring functional activity at GPCRs is the [³⁵S]GTPγS binding assay. This assay quantifies the activation of G-proteins upon receptor stimulation by an agonist. Studies on an analogue, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin, characterized it as a potent inverse agonist at dopamine D2A receptors using this method. nih.gov An inverse agonist not only blocks the action of an agonist but also reduces the basal, constitutive activity of the receptor.

Table 2: Signal Transduction Effects of 5-Methoxytetralin-2-amine Analogues

| Compound Analogue | Receptor/Pathway | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| (R)-2-[(Benzyl)propylamino]-5-methoxytetralin | Dopamine D2A Receptor | [³⁵S]GTPγS Binding | Inverse Agonism (Reduces basal G-protein activation) | nih.gov |

| D2-like Receptor Agonists (General) | Adenylyl Cyclase | cAMP Accumulation Assay | Inhibition of cAMP production | nih.gov |

Determining the precise location of a drug within a cell can provide critical insights into its mechanism of action. This is often accomplished by tagging the molecule of interest with a fluorescent probe, creating a derivative that can be visualized using fluorescence microscopy. nih.gov This technique allows researchers to observe the accumulation of the compound in specific organelles or subcellular compartments in living cells. rsc.orgnih.gov

The general methodology involves synthesizing an analogue of the parent compound where a fluorescent tag, such as a dansyl or coumarin (B35378) group, is chemically linked to a position on the molecule that does not interfere with its biological activity. nih.gov Once introduced to cultured cells, the probe's movement and final location can be tracked and co-localized with known markers for specific organelles like the endoplasmic reticulum, mitochondria, or nucleus. addgene.orgmdpi.com

While this methodology is a powerful tool in cell biology, specific studies documenting the use of fluorescently-labeled probes to determine the subcellular localization of this compound or its close aminotetralin analogues are not prominent in the reviewed scientific literature. Such studies would be necessary to visually confirm the compound's distribution and interaction with intracellular targets.

In Vivo Pharmacological Models (Non-Human)

In vivo studies in animal models are essential for understanding how the molecular activities of a compound translate into physiological and behavioral effects in a whole organism.

The head-twitch response (HTR) in mice is a well-established behavioral assay used as a proxy for 5-HT2A receptor activation. researchgate.net This rapid, side-to-side rotational head movement is induced by classic serotonergic psychedelics and other 5-HT2A agonists. nih.gov The frequency and intensity of the HTR are quantifiable and correlate with a compound's potency at the 5-HT2A receptor.

This model is frequently used to investigate the structure-activity relationships of tryptamine (B22526) and phenethylamine (B48288) compounds that are known 5-HT2A agonists. For example, compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are known to induce the HTR, and this effect can be blocked by pretreatment with a 5-HT2A antagonist, confirming the receptor's role. nih.govresearchgate.net Furthermore, the HTR can be modulated by activity at other receptors; co-activation of 5-HT1A receptors, for instance, can suppress or dampen the 5-HT2A-mediated HTR. nih.gov

Despite the utility of this model for assessing 5-HT2A agonism, specific studies investigating whether this compound induces the head-twitch response in mice were not identified in the surveyed literature. Given its structural similarity to other centrally active monoamine compounds, its evaluation in the HTR paradigm would be a critical step in fully characterizing its in vivo pharmacological profile, particularly concerning its potential effects on the 5-HT2A receptor system.

The central monoamine systems, including serotonin and dopamine pathways, play a significant role in regulating cardiovascular function, in part by modulating sympathetic and parasympathetic outflow to the heart and vasculature. nih.govtandfonline.com Pharmacological probes that act on these systems can therefore produce significant cardiovascular effects.

Studies in anesthetized dogs have shown that certain aminotetralin derivatives can cause a dose-related increase in blood pressure. researchgate.net This hypertensive effect was found to be mediated by direct action on peripheral alpha-adrenergic receptors, which are key components of the sympathetic nervous system's control of vascular tone. researchgate.net

Furthermore, compounds from the aminotetralin class that are potent 5-HT1A receptor agonists, such as 8-hydroxy-N,N-dipropyl-2-aminotetralin (8-OH-DPAT), have been shown to produce cardiovascular effects, including changes in heart rate and blood pressure, by acting on central 5-HT1A receptors that modulate sympathetic nerve activity. eur.nleur.nl These findings demonstrate that the aminotetralin scaffold can interact with multiple receptor systems involved in the central and peripheral regulation of cardiovascular physiology. While specific studies involving direct cardiac sympathetic nerve stimulation in rabbits in the presence of this compound are not detailed in the literature, the existing evidence strongly links this chemical class to the modulation of autonomic cardiovascular control. nih.gov

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies are crucial in preclinical pharmacology to understand the extent to which a compound binds to its target receptors at therapeutic concentrations. While direct in vivo receptor occupancy data for this compound is limited in publicly available literature, extensive research on structurally analogous compounds provides significant insights into its likely pharmacological profile. These studies typically involve radioligand binding assays in animal tissues or cells expressing specific receptor subtypes.

Serotonin 1A (5-HT1A), 1B (5-HT1B), and 1D (5-HT1D) Receptors

Research into a class of compounds known as 5-substituted-2-(N,N-dimethylamino)tetralins (5-SATs), which are structurally very similar to this compound, reveals a significant affinity for 5-HT1 receptor subtypes. nih.gov Analogues with an N,N-dimethylamine group at the C(2) position consistently demonstrate high affinity for the 5-HT1D receptor. nih.gov

The substitution at the C(5) position plays a critical role in determining the selectivity for other 5-HT1 subtypes. For instance, when the C(5) position has a phenyl or 2'-fluorophenyl substituent, the affinity for 5-HT1A and 5-HT1B receptors is nearly equal. nih.gov However, a 2'-chlorophenyl substituent at the C(5) position leads to a preferential binding to 5-HT1B over 5-HT1A receptors. nih.gov This suggests that the 5-methoxy group in this compound would similarly influence its binding profile at these receptors. The (2S)-5-SATs have been shown to act as agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

| Compound (5-SAT Analogue) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

|---|---|---|---|

| 5-PAT (C5-phenyl) | Data not specified | Data not specified | Highest affinity |

| FPT (C5-2'-fluorophenyl) | Equipotent with 5-HT1B | Equipotent with 5-HT1A | High affinity |

| CPT (C5-2'-chlorophenyl) | Lower affinity | Preferred over 5-HT1A | High affinity |

Serotonin 2A (5-HT2A), 2B (5-HT2B), and 2C (5-HT2C) Receptors

Studies on another class of related compounds, 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines, provide insights into the potential interaction with 5-HT2 receptors. These investigations have been crucial in delineating the structural requirements for affinity and selectivity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as histamine (B1213489) H1 receptors. researchgate.net The core structure of N,N-dimethyl-tetralin-2-amine is a key determinant for binding to these receptors.

Dopamine D2 Receptors

The dopaminergic system is another important target for 2-aminotetralin derivatives. Research on (R)-2-amino-5-methoxytetralin derivatives has shown that these compounds can exhibit affinity for dopamine D2A receptors. nih.gov Specifically, N-alkyl and N,N-dialkyl-2-amino-1-methyltetralins with a 5-oxygenated substituent have been evaluated for their dopamine D2 receptor affinity. nih.gov Compounds with a 2S-configuration and a C5-hydroxy group generally show the highest affinity. nih.gov O-methylation at the C5 position, as is the case with this compound, has been noted to influence the antagonistic activity at dopamine receptors in certain derivatives. nih.gov

| Receptor Subtype | General Finding for 5-Methoxy-2-Aminotetralin Derivatives |

|---|---|

| Dopamine D2A | Derivatives show affinity, with potential for antagonistic or inverse agonist activity. |

Metabolic Pathways and Biotransformation Non Human Systems

In Vitro Metabolic Stability in Hepatic Microsomes (Non-Human)

There is currently no published data on the in vitro metabolic stability of N,N-Dimethyl-5-methoxytetralin-2-amine in hepatic microsomes from any non-human species. Parameters such as the half-life (t½) and intrinsic clearance (Clint) of this specific compound have not been documented in scientific literature.

Identification and Characterization of Metabolites in Preclinical Models

Detailed studies to identify and characterize the metabolites of this compound in preclinical models such as rats, mice, or other relevant non-human species have not been reported. Consequently, there is no information available regarding the potential biotransformation products of this compound in these biological systems.

Role of Cytochrome P450 Enzymes in this compound Metabolism (Non-Human)

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound in non-human systems have not been identified. Research has not yet elucidated which CYP isozymes are responsible for its potential oxidative metabolism.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods are fundamental in elucidating the precise structural and conformational properties of N,N-Dimethyl-5-methoxytetralin-2-amine. Beyond simple identification, advanced techniques provide deep insights into its three-dimensional nature and metabolic fate.

Advanced NMR Techniques for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational and stereochemical details of molecules. auremn.org.br For a molecule like this compound, which contains a flexible tetralin ring system and a chiral center at the C2 position, advanced NMR experiments are essential.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be used to establish through-space proximities between protons. This data is critical for determining the relative orientation of the substituents on the tetralin ring. For instance, correlations between the protons of the N,N-dimethyl group and specific protons on the tetralin ring can help define the preferred orientation of the amino substituent (axial vs. equatorial) and the puckering of the aliphatic portion of the ring system.

Furthermore, a detailed analysis of proton-proton (¹H-¹H) vicinal coupling constants (³J) can elucidate the dihedral angles between adjacent protons, providing quantitative data to define the ring's conformation, which typically adopts a half-chair or sofa form. These experimental NMR parameters, when combined with theoretical calculations of the potential energy surface, allow for a comprehensive understanding of the molecule's most stable three-dimensional structures. auremn.org.br

Mass Spectrometry for Metabolite Identification and Quantification (in research contexts)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying and quantifying metabolites in biological samples. thermofisher.com In a research setting, understanding the metabolic fate of this compound is crucial for interpreting its pharmacological profile.

The process involves incubating the parent compound in an in vitro system (e.g., liver microsomes) or analyzing in vivo samples. The resulting mixture is separated by LC, and the eluent is introduced into a mass spectrometer. thermofisher.com High-Resolution Mass Spectrometry (HRAM-MS) is used to determine the accurate mass-to-charge ratio (m/z) of potential metabolites, allowing for the calculation of their elemental composition. thermofisher.com

Tandem mass spectrometry (MS/MS or MSⁿ) is then employed to structurally characterize these metabolites. thermofisher.com In this process, a specific metabolite ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that helps identify the site of metabolic modification. Common metabolic pathways for this compound would include:

O-demethylation of the 5-methoxy group.

N-demethylation of the dimethylamino group.

Hydroxylation at various positions on the aromatic or aliphatic rings.

By comparing the fragmentation patterns of the metabolites to that of the parent compound, researchers can pinpoint the exact structural changes that have occurred.

Chromatographic and Separation Techniques

Chromatography is indispensable for the separation of this compound from reaction mixtures and for the resolution of its stereoisomers.

Chiral Chromatography for Enantiomer Separation and Purity Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. These stereoisomers often exhibit different pharmacological activities, making their separation and analysis critical. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating the isomers of related 2-aminotetralin derivatives. mdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. researchgate.net Analytical chiral HPLC methods are developed to assess the enantiomeric purity (or enantiomeric excess) of a sample, which is a crucial quality control parameter in research. nih.gov

Preparative Chromatography for Compound Isolation

Following its synthesis, this compound must be purified from starting materials and byproducts. Preparative HPLC is a widely used technique for the separation and purification of target compounds from mixtures on a larger scale than analytical HPLC. wiley.com This method is also employed to isolate the individual enantiomers of chiral compounds in sufficient quantities (milligram to gram scale) for further biological and pharmacological evaluation. nih.govevotec.com For methoxytetralin derivatives, preparative chromatography on polysaccharide CSPs has been successfully used to obtain hundreds of milligrams of each individual isomer for receptor binding tests. nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. biorxiv.org These assays measure the direct interaction of a radiolabeled ligand (the "radioligand") with a receptor protein.

In a typical competition binding assay, a fixed concentration of a radioligand known to bind to the target receptor is incubated with a preparation of cells or membranes expressing that receptor. Various concentrations of the unlabeled test compound, such as this compound, are added to compete for binding with the radioligand. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Studies on a series of 5-substituted-2-aminotetralins (5-SATs) have utilized this method to characterize their affinities at various serotonin (B10506) (5-HT) receptors. nih.govnih.gov For instance, affinities for analogues were evaluated using [³H]5-CT as the radioligand for 5-HT₁ₐ, 5-HT₁ₙ, and 5-HT₁ₑ receptors. nih.gov Research has shown that 2-aminotetralin analogues with an N,N-dimethylamine substituent demonstrate high affinity, particularly at the 5-HT₁ₑ receptor. nih.gov The stereochemistry at the C2 position is also a critical determinant, with the (S)-enantiomers consistently showing a higher affinity for 5-HT₁ₙ and 5-HT₁ₑ receptors. nih.gov

| Compound (Stereoisomer) | 5-HT₁ₐ | 5-HT₁ₙ | 5-HT₁ₑ |

|---|---|---|---|

| 5-Phenyl-(2S)-N,N-dimethyl-2-aminotetralin (5-PAT) | 15 ± 2 | 14 ± 4 | 1.5 ± 0.3 |

| 5-(2'-Fluorophenyl)-(2S)-N,N-dimethyl-2-aminotetralin (FPT) | 25 ± 3 | 10 ± 1 | 0.62 ± 0.1 |

| 5-(Naphthalen-1-yl)-(2S)-N,N-dimethyl-2-aminotetralin (NAP) | 18 ± 1 | 1.8 ± 0.2 | 0.25 ± 0.04 |

Data derived from radioligand competition binding assays. nih.gov

X-ray Crystallography of Ligand-Receptor Complexes (if available for related aminotetralins)

Direct X-ray crystallography data for this compound complexed with its target receptors is not currently available in the public domain. However, the study of related aminotetralin derivatives and their interactions with serotonin receptors provides significant insights into the potential binding modes of this compound. X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of a molecule, including the intricate complexes formed between a ligand and its receptor. bbrfoundation.orgnih.gov

The serotonin receptors, a major target for many psychoactive and therapeutic compounds, are a family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.govesrf.frdrugdiscoverytoday.com Understanding the crystal structures of these receptors is vital for the development of more precise medications that can avoid off-target effects. bbrfoundation.org

In 2013, significant progress was made in this area with the elucidation of the crystal structures of the human 5-HT1B and 5-HT2B serotonin receptors. bbrfoundation.org These studies revealed that while the serotonin docking areas are very similar between these two receptor subtypes, a wider binding pocket in the 5-HT1B receptor accounts for differences in how certain compounds bind. bbrfoundation.org Such subtle structural distinctions are critical for designing subtype-selective ligands.

Further research has also provided the crystal structure of a mouse homopentameric 5-HT3A receptor, which is a ligand-gated ion channel. esrf.fr This structure revealed the detailed anatomy of the serotonin binding-site at the subunit interface. esrf.fr The determination of these receptor structures provides a blueprint for understanding how aminotetralin derivatives, and by extension this compound, might interact with these key therapeutic targets. The structural data from these related complexes can be used to build homology models and perform docking simulations to predict the binding orientation and affinity of novel ligands.

| Receptor | Organism | Resolution (Å) | Key Findings |

| 5-HT1B Serotonin Receptor | Human | --- | Wider binding pocket compared to 5-HT2B, explaining differential binding of compounds. bbrfoundation.org |

| 5-HT2B Serotonin Receptor | Human | --- | Similar serotonin docking area to 5-HT1B. bbrfoundation.org |

| 5-HT3A Serotonin Receptor | Mouse | 3.5 | Detailed anatomy of the serotonin binding-site at the subunit interface. esrf.fr |

| Human Serotonin Transporter (SERT) | Human | 3.15 | Antidepressants bind in the central site, locking the transporter in an outward-open conformation. osti.gov |

In Silico Screening and Virtual Ligand Library Design

In the absence of direct experimental structural data for a specific compound, in silico screening and virtual ligand library design have become indispensable tools in modern drug discovery. nih.govharvard.edu These computational methods allow for the rapid screening of vast virtual libraries of compounds to identify potential hits for a specific biological target.

Virtual Ligand Screening (VLS): This technique involves the use of computer models to predict the binding of small molecules to a receptor of known three-dimensional structure. For a compound like this compound, VLS can be employed using the crystal structures of serotonin receptors. The process typically involves docking simulations, where the ligand is computationally placed into the binding site of the receptor in various orientations and conformations to find the most favorable binding mode. nih.govharvard.edu The binding affinity is then estimated using a scoring function. This approach can prioritize compounds for synthesis and biological testing, thereby saving significant time and resources.

Virtual Ligand Library Design: This strategy focuses on creating large, diverse collections of virtual compounds that can be screened in silico. A common approach is scaffold-based library design, which is particularly relevant for the aminotetralin chemical class. nih.gov This method starts with a core molecular scaffold, in this case, the aminotetralin core, and then systematically adds different chemical groups (R-groups) to various attachment points on the scaffold. This generates a focused library of related compounds with diverse properties.

Tools and techniques used in virtual ligand library design include:

Combinatorial enumeration: Generating all possible combinations of a set of building blocks attached to a scaffold. nih.gov

Generative models: Using artificial intelligence to design novel molecules with desired properties. These models can learn the underlying chemical rules from large datasets of known molecules and then generate new, synthetically accessible compounds.

Reaction-based enumeration: This method ensures that the designed molecules are synthetically feasible by only using known chemical reactions to build the virtual library.

For the aminotetralin scaffold, a virtual library could be designed by varying the substituents on the aromatic ring, the amino group, and other positions of the tetralin core. This library could then be screened against homology models of various serotonin receptor subtypes to identify novel ligands with specific selectivity profiles.

| Technique | Description | Application to this compound |

| Virtual Ligand Screening (VLS) | Computational prediction of ligand-receptor binding. nih.govharvard.edu | Predicting the binding affinity and mode of this compound to serotonin receptors using their crystal structures. |

| Scaffold-Based Library Design | Creation of a virtual library of compounds based on a common core structure. nih.gov | Designing a library of aminotetralin derivatives by modifying the core structure of this compound to explore structure-activity relationships. |

| Combinatorial Enumeration | Systematic generation of all possible molecules from a set of building blocks. nih.gov | Creating a large virtual library of aminotetralins for high-throughput in silico screening. |

| Generative Models | AI-based generation of novel molecules with desired properties. | Designing novel aminotetralin-based compounds with potentially improved pharmacological profiles. |

| Reaction-Based Enumeration | Building a virtual library using known chemical reactions to ensure synthetic feasibility. | Ensuring that the designed aminotetralin derivatives can be practically synthesized in a laboratory. |

Future Research Directions and Translational Potential Non Clinical

Design and Synthesis of Next-Generation Aminotetralin Analogues